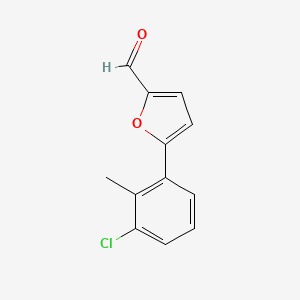

5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

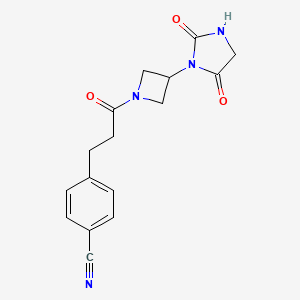

5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H9ClO2 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One common method is the Vilsmeier reaction, which involves the formylation of furan using DMF/POCl3 . Another method involves the cleavage of di(furan-2-yl)ethanedione by cyanide in D2O . The decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid using PPh3/NEt3 in deuterated water is also a viable method .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C12H9ClO2/c1-7-8(3-2-4-9(7)13)10-5-6-11(14)15-10/h2-6H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.64 g/mol, a formal charge of -1, and a complexity of 264 . The compound has a topological polar surface area of 53.3 Ų and contains 16 heavy atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde and related furan-2-carbaldehydes are primarily utilized in chemical synthesis processes. For example, furan-2-carbaldehydes serve as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. Notably, these processes do not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups, indicating their versatile application in chemical synthesis (Yu et al., 2018).

Catalytic Synthesis and Antioxidant Potential

A specific study synthesized a series of compounds from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with substituted acetophenes, revealing potential antioxidant properties. These compounds showed significant in vitro antioxidant activity, indicating their application in the development of antioxidant agents (Prabakaran et al., 2021).

Production and Industrial Applications

The compound's derivatives also find applications in industrial processes. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid can be produced in high yield by treating precursor aldehydes with tert-butyl hypochlorite. These derivatives are valuable intermediates for the production of furoate ester biofuels and polymers (Dutta et al., 2015).

Semiconductor and Electrical Applications

A study highlighted the synthesis of dark brown poly(2,5-furan-diylvinylene) via aldol condensation reaction of 5-methylfuran-2-carbaldehyde. The resultant organic semiconductor exhibited long-lasting stability in the presence of air and water and could be oxidized (doped) with Lewis acids to enhance electrical conductivity, suggesting its use in semiconductor materials (Kossmehl et al., 1994).

Zukünftige Richtungen

The future directions for the study of 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde and other furan derivatives could involve exploring their potential applications in various fields. For instance, furan platform chemicals (FPCs) derived from biomass have been suggested as potential replacements for traditional resources such as crude oil . This could lead to the development of more sustainable and environmentally-friendly chemical processes .

Eigenschaften

IUPAC Name |

5-(3-chloro-2-methylphenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIQFOCEIZPVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)

![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)

![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)

![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645300.png)